molecular formula C8H5F3INO B14842934 1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone

1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone

Cat. No.: B14842934
M. Wt: 315.03 g/mol
InChI Key: XUCKGXMBHXGCHX-UHFFFAOYSA-N
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Description

1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone is a chemical compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a pyridine ring

Preparation Methods

The synthesis of 1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Common Reagents and Conditions: Typical reagents include lithium reagents, oxidizing agents, and reducing agents.

Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and related compounds.

Scientific Research Applications

1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s trifluoromethyl group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H5F3INO

Molecular Weight

315.03 g/mol

IUPAC Name

1-[6-iodo-4-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H5F3INO/c1-4(14)6-2-5(8(9,10)11)3-7(12)13-6/h2-3H,1H3

InChI Key

XUCKGXMBHXGCHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(F)(F)F)I

Origin of Product

United States

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